Ácido epoxyoléico

Descripción general

Descripción

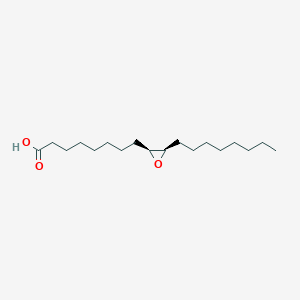

Epoxyoleic acid is a type of fatty acid that has been epoxidized . The process of epoxidation converts the double bonds of the carbons in the fatty acids into an oxirane ring .

Synthesis Analysis

Epoxyoleic acid (EOA) can be produced through the epoxidation of oleic acid . This process involves the use of in situ formed performic acid . The synthesis route is simpler and has a high relative conversion to oxirane (85.7%) . Another method involves the use of a manganese catalyst with hydrogen peroxide and acetic acid .

Molecular Structure Analysis

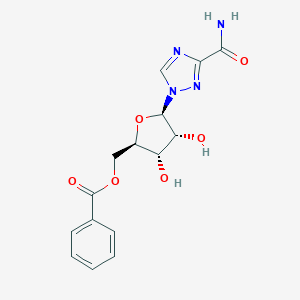

The molecular structure of Epoxyoleic acid is characterized by the presence of an oxirane ring . This is confirmed by NMR analysis where the chemical shift for the oxirane ring is at 75–77 ppm for 13 C NMR and 3.5 chemical shift proton for 13 H NMR .

Chemical Reactions Analysis

The chemical reactions involving Epoxyoleic acid primarily include the epoxidation of oleic acid and the subsequent hydrolysis of the epoxidized oleic acid . The epoxidation process converts the double bonds of the carbons in the fatty acids into an oxirane ring . The hydrolysis of the epoxidized oleic acid then produces dihydroxystrearic acid (DHSA) .

Physical And Chemical Properties Analysis

Epoxyoleic acid has a molecular formula of C18H34O3 . It has a density of 1.0±0.1 g/cm3, a boiling point of 422.9±18.0 °C at 760 mmHg, and a flash point of 141.1±14.7 °C . It also has a molar refractivity of 86.6±0.3 cm3 and a polar surface area of 50 Å2 .

Aplicaciones Científicas De Investigación

Ácido epoxyoléico: Un análisis exhaustivo de las aplicaciones de investigación científica: El ácido epoxyoléico, un derivado del ácido oleico, ha captado la atención en la investigación científica debido a sus propiedades únicas y aplicaciones potenciales. A continuación, se presentan secciones detalladas que se centran en varias aplicaciones únicas:

Recubrimientos de poliuretano ecológicos

El ácido epoxyoléico se utiliza en la síntesis de recubrimientos de poliuretano (PU). La insaturación presente en el ácido oleico mejora las propiedades del recubrimiento final de PU, lo que lo hace más ecológico y se suma al carácter ambiental del producto .

Producto industrial renovable

Como recurso renovable y sostenible, el ácido epoxyoléico está ganando importancia en las aplicaciones industriales. Se deriva del aceite vegetal, que es una fuente ecológica .

Catalizador de epoxidación

En procesos químicos como la epoxidación, el ácido epoxyoléico puede actuar como catalizador. Este proceso es crucial en industrias como la alimentaria y la oleoquímica, donde los ácidos grasos y los acilgliceroles se modifican para diversos usos .

Optimización del rendimiento en biopolímeros

El ácido epoxyoléico puede desempeñar un papel en la optimización del rendimiento de biopolímeros como los exopolisacáridos (EPS) de las bacterias del ácido láctico (LAB). Estos biopolímeros tienen diversas funciones y aplicaciones, incluidos los roles estructurales y funcionales .

Reacciones de apertura de anillo

Los nuevos enfoques en la investigación utilizan ácido epoxyoléico para reacciones de apertura de anillo, que son cruciales para crear materiales avanzados con propiedades mejoradas .

Estudios de hidrólisis

Los estudios que implican la hidrólisis del ácido epoxyoléico ayudan a comprender su comportamiento y aplicaciones potenciales en la creación de nuevos compuestos con funcionalidades deseadas .

Safety and Hazards

Direcciones Futuras

There is growing interest in the development of polymeric materials from vegetable oils, such as Epoxyoleic acid, due to their renewable nature and favorable properties . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid proceeding in a concerted mechanism to produce a stereospecific product .

Mecanismo De Acción

Target of Action

Epoxyoleic acid (EOA) is a derivative of oleic acid, which is one of the main constituents of fatty acids . The primary targets of EOA are the double bonds of the carbons in oleic acid, which react with active oxygen to form an oxirane ring .

Mode of Action

EOA is produced through the epoxidation method, where the double bonds of the carbons in oleic acid react with active oxygen to form an oxirane ring . This process is facilitated by using in situ formed performic acid . Epoxide is a highly reactive compound with high polarity and ring strains, making it very useful in organic synthesis . The epoxidation of oleic acid occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .

Biochemical Pathways

The biochemical pathways affected by EOA involve the conversion of fatty acids into oxirane rings through the epoxidation method . This process results in the production of various polymeric materials from vegetable oils . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .

Pharmacokinetics

It is known that the physicochemical properties of in situ hydrolysed dihydroxystrearic acid (dhsa), a product derived from eoa, have been compared, indicating that the in situ hydrolysed dhsa has the potential to be commercialized because the synthesis route is simpler and has a high relative conversion to oxirane (857%) .

Result of Action

The result of EOA action is the production of oxirane rings from the double bonds of the carbons in oleic acid . These oxirane rings are highly reactive compounds with high polarity and ring strains, which are very useful in organic synthesis . The products of this reaction are used to manufacture various items such as plastics, lubricants, paints, and detergents .

Action Environment

The action environment of EOA is largely dependent on the presence of active oxygen and peracid, which facilitate the epoxidation process . The process parameters of epoxidation also play a crucial role in the successful production of EOA . Environmental factors such as temperature and acid concentrations can influence the reaction time and the extent of oxirane ring formation .

Análisis Bioquímico

Biochemical Properties

Epoxyoleic acid interacts with various enzymes, proteins, and other biomolecules. It has been identified as one of the specific lipids that determine the angiogenesis microenvironment, interacting with other lipids such as nitrooleic acid, docosahexaenoic acid (DHA), eicosapentaenoic acid (EPA), palmitic acid, oleic acid, linoleic acid, linolenic acid, lysophosphatidylcholine (LPC), cholesterol, 7-ketocholesterol, and docosahexaenoyl lysophosphatidylcholine (DHA-LPC) .

Cellular Effects

In terms of cellular effects, epoxyoleic acid and diepoxylinoleic acid have been found to induce weak cytotoxicity at high concentrations. At low concentrations, their effects are similar to those of oleic and linoleic acids .

Molecular Mechanism

The molecular mechanism of epoxyoleic acid involves its high reactivity due to its epoxide structure. This structure allows it to participate in various biochemical reactions, including the formation of oxiranes, valuable industrial products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epoxyoleic acid change over time. For instance, the functional groups of epoxyoleic acid were identified using a Fourier-transform infrared spectrometer (FTIR), showing the presence of epoxide groups and the disappearance of absorption peaks .

Metabolic Pathways

Epoxyoleic acid is involved in various metabolic pathways. It is produced by the epoxidation of oleic acid, a process that involves several enzymes and cofactors .

Transport and Distribution

It is known that specific lipids, including epoxyoleic acid, are present in different areas of the cell, suggesting that they may be transported and distributed in a specific manner .

Propiedades

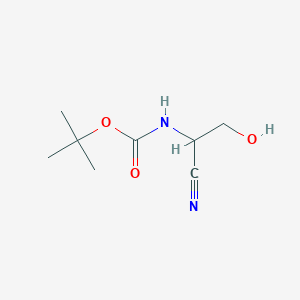

IUPAC Name |

8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZYCNQZDBZBQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179300 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24560-98-3 | |

| Record name | Epoxyoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Epoxystearic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-EPOXYSTEARIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of epoxyoleic acid?

A1: Epoxyoleic acid has the molecular formula C18H32O3 and a molecular weight of 296.44 g/mol.

Q2: What are the key structural features of epoxyoleic acid?

A2: Epoxyoleic acid is an unsaturated fatty acid with an 18-carbon chain containing a cis double bond at the 9th carbon and an epoxide ring between the 12th and 13th carbons. []

Q3: What spectroscopic data is available for epoxyoleic acid?

A3: Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the conformation of epoxyoleic acid and its derivatives, particularly focusing on the chemical shifts of protons associated with the epoxide ring and adjacent carbons. []

Q4: What are the natural sources of epoxyoleic acid?

A4: Epoxyoleic acid is found in the seed oils of various plants, particularly those belonging to the families Euphorbiaceae, Malvaceae, and Compositae. Significant sources include Vernonia anthelmintica (purple fleabane), Euphorbia lagascae, and Cephalocroton cordofanus. [, , , , , ]

Q5: How is epoxyoleic acid biosynthesized?

A5: Epoxyoleic acid is biosynthesized from linoleic acid through a two-step process. First, linoleic acid is converted to 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid by the enzyme lipoxygenase. Subsequently, hydroperoxide isomerase catalyzes the formation of epoxyoleic acid from the hydroperoxide intermediate. [, ] There is also evidence suggesting that (+)-threo-12,13-dihydroxyoleic acid might be a precursor to epoxyoleic acid. []

Q6: What are the potential industrial applications of epoxyoleic acid?

A6: Epoxyoleic acid exhibits potential as a bio-based plasticizer for polyvinyl chloride (PVC) due to its ability to enhance flexibility and stability. [, , ] It can also be utilized in the production of coatings, dyes, and as a stabilizer in various formulations. [, ]

Q7: Can epoxyoleic acid be used as a biolubricant?

A7: Research suggests that α-hydroxy ester derivatives of 9,10-epoxyoleic acid show promise as biolubricant base oils due to their advantageous properties. []

Q8: How does the presence of epoxyoleic acid in soybean oil affect its properties?

A8: Epoxidized soybean oil, containing epoxyoleic acid, is commonly used as a plasticizer and stabilizer in PVC. The epoxide group contributes to enhanced compatibility with the polymer matrix and improves its thermal stability. [, ]

Q9: What analytical techniques are used to characterize and quantify epoxyoleic acid?

A9: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed for the identification and quantification of epoxyoleic acid in various matrices. [, ] This technique allows for separation and detection of different fatty acids, including epoxyoleic acid, based on their retention times and mass-to-charge ratios. [, ]

Q10: How can the epoxyoleic acid content in plant oils be determined?

A10: Reversed-phase partition chromatography (RPPC) has been used for the analysis of epoxyoleic acid in seed oils. This method utilizes a stationary phase of silicone-impregnated Celite and aqueous acetone as the mobile phase to separate and quantify fatty acids based on their polarity and affinity for the stationary phase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)

![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)